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L-Selenocystine Dihydrochloride -

L-Selenocystine Dihydrochloride

Catalog Number: EVT-13995893
CAS Number:
Molecular Formula: C6H14Cl2N2O4Se2
Molecular Weight: 407.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Selenocystine Dihydrochloride is a compound derived from selenocysteine, which is an amino acid featuring selenium in place of sulfur. It is classified as a dipeptide and is known for its role in various biochemical processes, particularly in the formation of selenoproteins, which are essential for numerous enzymatic functions in living organisms. The compound is significant in both biological and pharmaceutical contexts due to its antioxidant properties and potential therapeutic applications.

Source

L-Selenocystine Dihydrochloride can be synthesized from L-selenocysteine, which itself is produced through various chemical reactions involving serine and selenium compounds. Selenocysteine is not commonly found outside living organisms due to its high reactivity and susceptibility to oxidation, making synthetic methods crucial for obtaining this amino acid and its derivatives .

Classification

L-Selenocystine Dihydrochloride falls under the category of organic compounds known as amino acids, specifically classified as a selenoamino acid. Its molecular formula is C5H11N2O4Se, and it belongs to the broader class of carboxylic acids and derivatives, with specific relevance to selenols and organoselenium compounds .

Synthesis Analysis

Methods

The synthesis of L-Selenocystine Dihydrochloride typically involves a multi-step process:

  1. Nucleophilic Substitution: Sodium diselenide reacts with N-acetyl-3-chloro-L-serine methyl ester to form N,N'-diacetyl-L-selenocysteine dimethyl ester.
  2. Hydrolysis: The dimethyl ester undergoes hydrolysis in hydrochloric acid to yield L-selenocysteine.
  3. Formation of Dihydrochloride: The resultant L-selenocysteine is then converted into its dihydrochloride form by reacting it with hydrochloric acid .

These methods emphasize the use of readily available raw materials and mild reaction conditions, allowing for high yields suitable for industrial production.

Technical Details

Molecular Structure Analysis

Structure

L-Selenocystine Dihydrochloride features a structure similar to that of cysteine but incorporates selenium instead of sulfur. The molecular structure can be represented as follows:

  • Molecular Formula: C5H11N2O4Se
  • Molecular Weight: 196.106 g/mol
  • Melting Point: Approximately 265 °C
  • Boiling Point: 320.8 °C at 760 mmHg .

The compound exists as a white to gray-white powder and is soluble in water.

Data

The presence of selenium alters the chemical properties compared to its sulfur counterpart, impacting acidity and reactivity. For example, the pKa value for the Se-H group is approximately 5.43, indicating greater acidity than that of the thiol group in cysteine .

Chemical Reactions Analysis

Reactions

L-Selenocystine Dihydrochloride participates in various biochemical reactions, primarily involving redox processes due to the presence of selenium. Key reactions include:

  1. Oxidation-Reduction: L-selenocystine can be reduced back to L-selenocysteine under appropriate conditions.
  2. Formation of Selenoproteins: It serves as a precursor for selenoproteins, where it plays a critical role in enzymatic functions such as antioxidant defense mechanisms .

Technical Details

The reactivity of L-selenocystine dihydrochloride allows it to function effectively within biological systems, facilitating electron transfer processes essential for cellular metabolism.

Mechanism of Action

Process

The mechanism by which L-selenocystine dihydrochloride exerts its effects primarily involves its incorporation into selenoproteins. These proteins are crucial for various physiological functions, including:

  • Antioxidant Defense: Selenoproteins like glutathione peroxidase utilize selenium to reduce oxidative stress by neutralizing reactive oxygen species.
  • Thyroid Hormone Metabolism: Selenoproteins are involved in the conversion of thyroid hormones, influencing metabolic regulation .

Data

Research indicates that selenoproteins containing L-selenocystine are vital for maintaining cellular redox balance and protecting against oxidative damage.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to gray-white powder
  • Solubility: Soluble in water
  • Melting Point: 265 °C
  • Boiling Point: 320.8 °C at 760 mmHg
  • Flash Point: 147.8 °C .

Chemical Properties

  • Molecular Weight: 196.106 g/mol
  • pKa Value: Approximately 5.43
  • Polar Surface Area: 63.32 Ų
  • LogP (Partition Coefficient): -0.65 .

These properties highlight the stability and reactivity profile of L-selenocystine dihydrochloride under various conditions.

Applications

L-Selenocystine Dihydrochloride has several scientific applications:

  1. Biochemical Research: It is used in studies investigating the role of selenium in human health and disease.
  2. Pharmaceutical Development: Due to its antioxidant properties, it is explored for potential therapeutic uses in conditions related to oxidative stress.
  3. Nutritional Supplements: It may be included in dietary formulations aimed at enhancing selenium intake for health benefits .
Biosynthesis and Incorporation Mechanisms

Translational Recoding and SECIS Element Dynamics

Selenocysteine (Sec), the selenium-containing amino acid precursor to L-Selenocystine Dihydrochloride, represents a remarkable exception to standard translational rules. Its incorporation into proteins requires extensive cellular machinery to reprogram stop codons into sense signals. This process is universally governed by translational recoding mechanisms that override the canonical meaning of the UGA stop codon through specialized RNA structures and protein factors [1] [6].

UGA Codon Reassignment in Prokaryotic vs. Eukaryotic Systems

The reassignment of UGA from a termination codon to a Sec-encoding sense codon exhibits fundamental differences across domains of life. In prokaryotic systems, the selenocysteine insertion sequence (SECIS) element is positioned immediately downstream of the UGA codon within the coding sequence. This location allows direct interaction between the SECIS structure and the specialized elongation factor SelB, which recruits Sec-tRNASec to the ribosomal A-site [1] [20]. By contrast, eukaryotic systems position the SECIS element in the 3' untranslated region (3' UTR) of selenoprotein mRNAs, often kilobases away from the UGA codon it regulates. This architectural difference necessitates additional bridging proteins, as the eukaryotic elongation factor EFSec must interact with SECIS-binding protein 2 (SBP2) to facilitate Sec incorporation [2] [6]. Archaea exhibit hybrid features, with most SECIS elements in the 3' UTR but occasional 5' UTR placements [6].

The efficiency of UGA recoding varies dramatically between SECIS elements, spanning several orders of magnitude. Human SECIS elements display a 1000-fold activity range in vivo, dictated by specific structural determinants flanking the kink-turn motif. Critical features include the sequence composition of the internal loop and helix 2, where a GC base pair combined with a uridine residue in the 5'-side of the internal loop strongly predicts weak recoding activity [2]. This variation enables hierarchical regulation of selenoprotein synthesis under different selenium availability conditions.

Table 1: SECIS Element Architecture Across Biological Domains

DomainSECIS LocationKey Trans-acting FactorsRecoding Efficiency Range
ProkaryotesDownstream of UGASelB elongation factorModerate
Eukaryotes3' UTRSBP2 + EFSec complex1000-fold variation
ArchaeaPrimarily 3' UTRaSelB elongation factorNot characterized

Role of Selenocysteine-Specific tRNA (tRNASec) in Aminoacylation

The unique tRNASec serves as the central vehicle for Sec delivery to the ribosome. Its structural features distinguish it from canonical tRNAs: an 8-base-pair acceptor stem in bacteria (extended to 10 bp in eukaryotes), a long variable region arm, and critical nucleotide substitutions at conserved positions [1] [6]. These modifications prevent recognition by standard elongation factors (EF-Tu in bacteria, eEF1A in eukaryotes), necessitating specialized alternatives (SelB or EFSec) [1].

Aminoacylation follows a two-stage pathway distinct from canonical tRNA charging:

  • Serylation: Seryl-tRNA synthetase (SerRS) attaches serine to tRNASec, forming Ser-tRNASec. Notably, this occurs despite tRNASec lacking key identity elements recognized by SerRS in canonical tRNASer [6].
  • Conversion: Ser-tRNASec serves as the substrate for Sec synthesis while still attached to the tRNA. This tRNA-dependent biosynthesis prevents cellular exposure to highly reactive free Sec, which would cause oxidative damage [1] [6]. The inability of standard translation factors to recognize Ser-tRNASec ensures this intermediate doesn't erroneously incorporate serine at UGA codons [6].

Enzymatic Pathways for Serine-to-Selenocysteine Conversion

The conversion of serine to selenocysteine occurs through distinct enzymatic pathways across biological domains:

  • Prokaryotic Pathway: A single selenocysteine synthase (SelA), a fold-type-I pyridoxal 5'-phosphate (PLP)-dependent enzyme, directly converts Ser-tRNASec to Sec-tRNASec. SelA utilizes selenophosphate as the active selenium donor, generating Sec through a dehydroalanyl-tRNASec intermediate [1] [6].

  • Eukaryotic/Archaeal Pathway: Requires two sequential enzymatic steps:

  • Phosphorylation: O-phosphoseryl-tRNASec kinase (PSTK) phosphorylates Ser-tRNASec to form Sep-tRNASec [1] [14].
  • Selenation: Sep-tRNASec:selenocysteine synthase (SepSecS), another PLP-dependent enzyme, converts Sep-tRNASec to Sec-tRNASec using selenophosphate as the selenium donor [1] [14] [15].

This tRNA-bound biosynthesis avoids cellular accumulation of free selenocysteine, which would be highly susceptible to oxidation. The resulting Sec-tRNASec forms a complex with SelB (bacteria), aSelB (archaea), or EFSec (eukaryotes) for targeted delivery to ribosomes stalled at UGA-SECIS programmed sites [1] [6].

Selenophosphate Synthetase (SPS2/SelD) in Selenium Metabolism

ATP-Dependent Selenophosphate Biosynthesis

Selenophosphate (SePO₃⁻) serves as the universal activated selenium donor for Sec biosynthesis. Its synthesis from inorganic selenium is catalyzed exclusively by selenophosphate synthetases (SPSs) in an ATP-dependent reaction:

ATP + H₂Se ⇌ AMP + SePO₃⁻ + H₂O

This reaction requires Mg²⁺ ions and proceeds through a proposed phosphoselenyl enzyme intermediate [4] [7] [17]. The enzyme family comprises two evolutionarily related groups:

  • SelD/SPS2: True selenophosphate synthetases present in all Sec-utilizing organisms. Many members contain a Sec residue within a flexible N-terminal selenium-binding loop critical for catalysis, though some utilize cysteine (Cys) at this position [4] [7] [9].
  • SPS1: Metazoan-specific paralogs resulting from gene duplication events in which Sec/Cys-dependent catalytic activity was disrupted. SPS1 proteins cannot synthesize selenophosphate and play non-enzymatic regulatory roles instead [7].

The essential nature of SPS2 for selenoprotein biosynthesis has been demonstrated through RNA interference studies. Knockdown of SPS2 in NIH3T3 cells severely impairs selenoprotein biosynthesis, whereas SPS1 knockdown has no effect. Complementation with wild-type SPS2, but not catalytically dead mutants, rescues selenoprotein production [9].

Table 2: Functional Classification of Selenophosphate Synthetases

Enzyme ClassCatalytic ActivitySelenium Binding SiteBiological FunctionEssential for Sec Synthesis
SelD (Prokaryotes)Selenophosphate synthesisSec or Cys in flexible loopProvision of selenium donorYes
SPS2 (Eukaryotes)Selenophosphate synthesisSec or Cys in flexible loopProvision of selenium donorYes
SPS1 (Metazoa)NoneDisruptedRedox regulationNo

Selenium Donor Specificity and Regulatory Mechanisms

Selenophosphate synthetases exhibit strict specificity for reduced selenium species. The preferred substrate is selenide (H₂Se), generated from environmental selenite (SeO₃²⁻) through reduction by cellular thiols like glutathione or thioredoxin [7] [16]. This reaction cascade creates a critical regulatory nexus:

  • Substrate Channeling: The highly reactive and labile nature of selenide necessitates its immediate consumption by SPS2/SelD. Structural studies suggest the flexible N-terminal loop containing Sec/Cys delivers the selenium atom directly into the active site, minimizing exposure to the cellular environment [4] [17].

  • Autoregulation: Mammalian SPS2 contains an internal Sec-encoding UGA codon within its mRNA, making its expression dependent on adequate selenium status. This creates a positive feedback loop where SPS2 expression increases selenophosphate production, enabling more efficient Sec incorporation [9].

  • Hierarchical Selenoprotein Expression: Under selenium limitation, SECIS element efficiency differences combined with the SPS2 autoregulatory loop create a priority system for selenoprotein synthesis. Housekeeping antioxidants like glutathione peroxidases (GPXs) are prioritized over stress-responsive selenoproteins [1] [7]. This regulation ensures essential redox defense functions are maintained during selenium scarcity.

The selenium donor specificity and regulatory mechanisms governing SPS2/SelD activity ultimately control the flux of selenium into the Sec biosynthesis pathway, thereby determining cellular capacity for selenoprotein production and the metabolic availability of selenium for compounds like L-Selenocystine Dihydrochloride.

Properties

Product Name

L-Selenocystine Dihydrochloride

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;dihydrochloride

Molecular Formula

C6H14Cl2N2O4Se2

Molecular Weight

407.0 g/mol

InChI

InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1

InChI Key

JDPPDEWGHCUHMQ-RGVONZFCSA-N

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.Cl.Cl

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